molecular formula C10H12O5 B13604697 4-(2,3,4-Trihydroxyphenyl)butanoic acid

4-(2,3,4-Trihydroxyphenyl)butanoic acid

Cat. No.: B13604697
M. Wt: 212.20 g/mol
InChI Key: BIEDGINASLNEKG-UHFFFAOYSA-N
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Description

4-(2,3,4-Trihydroxyphenyl)butanoic acid is a polyphenolic carboxylic acid characterized by a butanoic acid backbone linked to a phenyl ring substituted with hydroxyl groups at the 2, 3, and 4 positions. Such structures are often explored for pharmaceutical applications, including anti-inflammatory and enzyme-inhibitory activities, as seen in related fluorophenyl and aminophenyl analogs ().

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

4-(2,3,4-trihydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H12O5/c11-7-5-4-6(9(14)10(7)15)2-1-3-8(12)13/h4-5,11,14-15H,1-3H2,(H,12,13)

InChI Key

BIEDGINASLNEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCCC(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trihydroxybenzaldehyde with butanoic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Esters or ethers.

Scientific Research Applications

4-(2,3,4-Trihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. These interactions can modulate enzyme activity, gene expression, and other biochemical functions .

Comparison with Similar Compounds

Key Differences :

  • Solubility: The trihydroxy derivative is expected to exhibit greater water solubility than mono- or dihydroxy analogs due to increased polarity .
  • Reactivity : Additional hydroxyl groups may enhance oxidation susceptibility and metal-binding capacity, relevant in catalytic or therapeutic contexts.

Fluorophenyl-Substituted Butanoic Acids

Fluorine substituents introduce electron-withdrawing effects, contrasting with hydroxyl groups:

Compound Name Substituents Key Features Reference
2-(2,3,4-Trifluorophenyl)butanoic acid 2,3,4-trifluorophenyl High metabolic stability; investigated for anti-inflammatory applications.
3-(2,3,4-Trifluorophenyl)butanoic acid 2,3,4-trifluorophenyl Enhanced lipophilicity; used in agrochemical research.

Key Differences :

  • Biological Activity : Fluorinated analogs often show improved bioavailability but lack the antioxidant properties of hydroxyl-rich compounds.

Sulfur-Containing Derivatives

Sulfur substituents, such as thioether or sulfanyl groups, modulate lipophilicity and reactivity:

Compound Name Substituents Key Features Reference
4-(Phenylsulfanyl)butanoic acid phenylsulfanyl High lipophilicity; explored as a histone deacetylase inhibitor.
3-(Ethylsulfanyl)butanoic acid ethylsulfanyl Moderate reactivity; used in organic synthesis.

Key Differences :

  • Lipophilicity : Sulfur-containing compounds are generally more lipophilic than hydroxylated analogs, affecting membrane permeability .
  • Functional Group Reactivity : Thioether groups participate in nucleophilic reactions, unlike hydroxyl groups, which engage in hydrogen bonding.

Aminophenyl and Nitrophenyl Derivatives

Amino and nitro groups introduce basic or electron-deficient aromatic systems:

Compound Name Substituents Key Features Reference
2-(4-(Dimethylamino)phenyl)butanoic acid 4-dimethylaminophenyl Basic amino group enhances receptor interaction; studied for CNS applications.
4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid 3-nitrophenyl Electron-deficient ring; potential for nitro-reduction reactions.

Key Differences :

  • Acidity/Basicity: Amino groups increase basicity, while hydroxyl groups enhance acidity, leading to divergent pH-dependent behaviors .
  • Electrochemical Properties : Nitro groups enable redox activity absent in hydroxylated analogs.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Class Example Compound Substituent Type LogP (Predicted) Biological Activity
Trihydroxyphenyl (Target) This compound Hydroxyl ~1.2 Hypothesized antioxidant
Dihydroxyphenyl 4-(2,4-Dihydroxyphenyl)butanoic acid Hydroxyl 1.5 Metal chelation
Trifluorophenyl 2-(2,3,4-Trifluorophenyl)butanoic acid Fluorine 2.8 Anti-inflammatory
Phenylsulfanyl 4-(Phenylsulfanyl)butanoic acid Thioether 3.1 Enzyme inhibition

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